

Validation of a quantitative assay for isonicotinic acid hydrazide

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Compound of Interest

Compound Name: 2-Hydrazinylisonicotinic acid

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A Comparative Guide to Quantitative Assays for Isoniazid

For Researchers, Scientists, and Drug Development Professionals

Isonicotinic acid hydrazide, or isoniazid (INH), is a cornerstone first-line drug in the treatment of tuberculosis.[1][2] Accurate and reliable quantification of INH in pharmaceutical formulations and biological matrices is critical for ensuring therapeutic efficacy, safety, and for conducting pharmacokinetic and bioequivalence studies.[1] This guide provides a comparative overview of three widely used analytical methods for the quantitative assay of isoniazid: High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, available equipment, and the specific application, from quality control of bulk drugs to therapeutic drug monitoring in patient samples.[3] This document presents a summary of their performance characteristics, detailed experimental protocols, and supporting validation data to aid researchers in making an informed decision.

Performance Comparison of Analytical Methods

The validation of an analytical method is essential to ensure that the results are truthful, dependable, and consistent.[4] Key validation parameters, as stipulated by guidelines from

bodies like the International Council for Harmonisation (ICH), include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).^{[4][5]} The following tables summarize the quantitative performance of HPLC-UV, UV-Vis Spectrophotometry, and LC-MS/MS for isoniazid determination based on data from various validated methods.

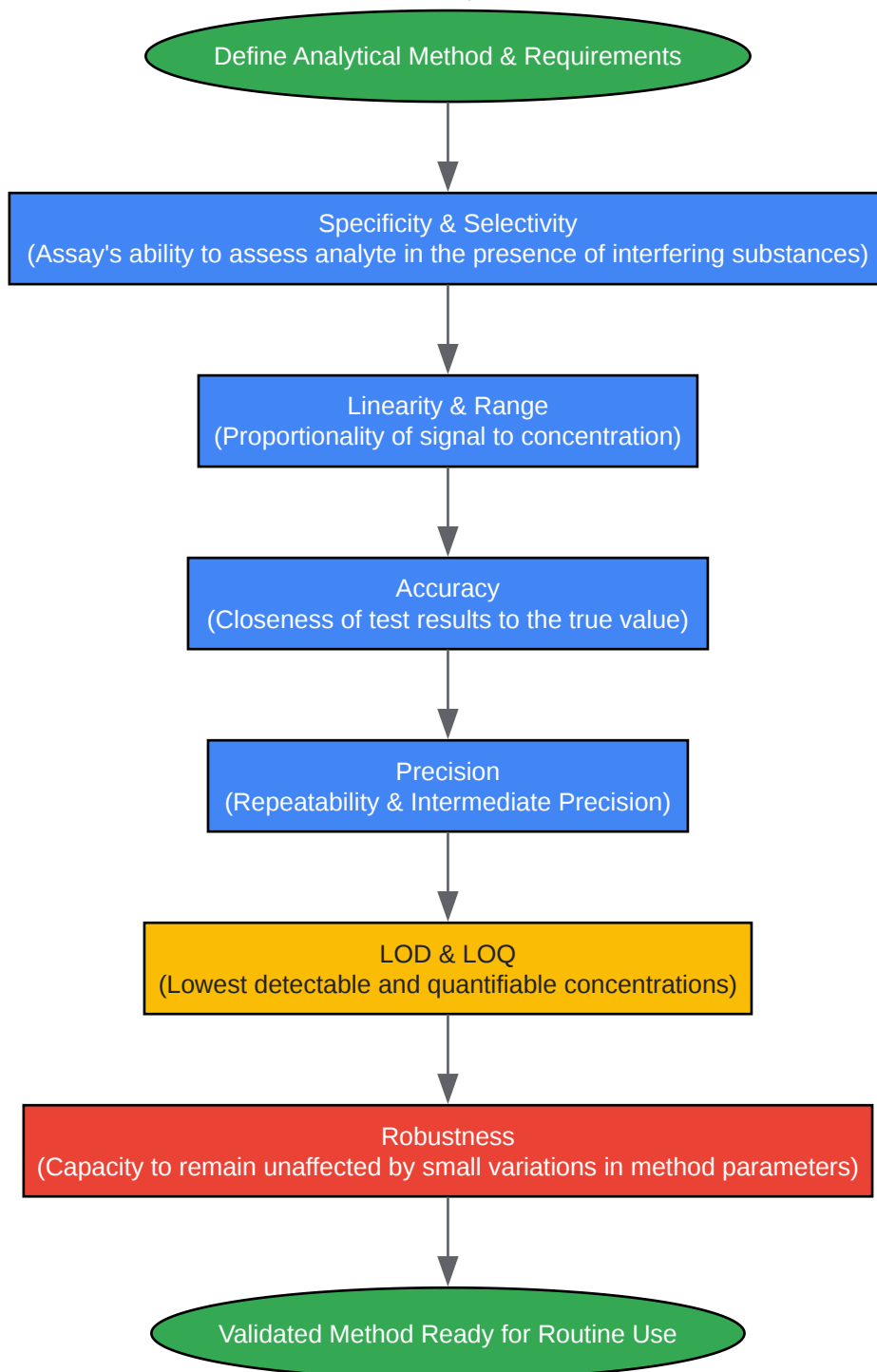
Validation Parameter	High-Performance Liquid Chromatography (HPLC-UV)	UV-Visible Spectrophotometry	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range (µg/mL)	1.0 - 71.36 ^{[4][6][7]}	1.0 - 30.0 ^{[5][8]}	0.03 - 30.0 ^[9]
Correlation Coefficient (R ²)	> 0.991 ^{[4][6]}	> 0.995 ^{[8][10]}	> 0.994 ^{[11][12][13]}
Accuracy (% Recovery)	89.8 - 102% ^{[4][6][7]}	98 - 102% ^{[8][14]}	91.6 - 114.0% ^{[11][12][13]}
Precision (%RSD)	< 10.39% ^{[2][6]}	< 2.0% ^{[8][14]}	< 13.43% ^{[11][12][15]}
Limit of Detection (LOD)	0.01 - 0.3 µg/mL ^{[2][4][16]}	0.145 - 0.166 µg/mL ^{[8][14]}	0.01 - 0.0656 µg/mL ^{[16][13]}
Limit of Quantitation (LOQ)	0.03 - 1.0 µg/mL ^{[2][4][16]}	0.50 - 0.8585 µg/mL ^{[2][8]}	0.03 - 0.1987 µg/mL ^{[16][13]}

This table summarizes typical performance data compiled from multiple sources; specific results may vary based on the exact protocol and laboratory conditions.

Experimental Workflows and Logical Relationships

A validated analytical method ensures data quality and reliability. The process follows a structured sequence of experiments to test the method's performance and limitations.

General Workflow for Analytical Method Validation



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Caption: General Workflow for Analytical Method Validation.

Detailed Experimental Protocols

The following sections provide representative protocols for each of the three analytical methods. These are intended as examples and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the most widely used technique for isoniazid quantification, offering a good balance of selectivity, sensitivity, and cost.^{[1][3]}

Methodology:

- **Standard Preparation:** A stock solution of isoniazid (e.g., 100 µg/mL) is prepared in the mobile phase or a suitable solvent like methanol.^[4] This is then serially diluted to create calibration standards across the desired range (e.g., 1-10 µg/mL).^[4]
- **Sample Preparation (Plasma):** To 500 µL of plasma, an equal volume of a protein precipitating agent (e.g., trichloroacetic acid or acetonitrile) is added. The mixture is vortexed and then centrifuged. The clear supernatant is collected for analysis.^[6] For tablet formulations, a powdered tablet equivalent is dissolved in a solvent, sonicated, filtered, and diluted to the appropriate concentration.^[10]
- **Chromatographic Conditions:**
 - **Instrument:** A standard HPLC system with a UV detector.^[4]
 - **Column:** C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).^[6]
 - **Mobile Phase:** A common mobile phase is a mixture of a phosphate buffer and acetonitrile (e.g., 95:5 v/v), pumped isocratically.^[4]
 - **Flow Rate:** Typically 1.0 mL/min.^[4]
 - **Injection Volume:** 20-40 µL.^[4]

- Detection: UV detection is performed at the maximum absorption wavelength (λ_{max}) of isoniazid, which is approximately 262-265 nm.[16][10]
- Analysis: The calibration standards are injected first to generate a calibration curve by plotting peak area against concentration. Sample concentrations are then determined by interpolating their peak areas from this curve.[4]

UV-Visible Spectrophotometry

This method is simple, rapid, and economical, making it suitable for the routine quality control of pure drug and pharmaceutical dosage forms where high sensitivity is not required.[10][14]

Methodology:

- Standard Preparation: A stock solution of isoniazid is prepared in a suitable solvent, such as distilled water or methanol.[10][14] Working standards (e.g., 1-11 $\mu\text{g/mL}$) are prepared by diluting the stock solution.[10][14]
- Sample Preparation: An accurately weighed quantity of powdered tablets is dissolved in the chosen solvent, sonicated to ensure complete dissolution, filtered, and then diluted to fall within the linear range of the calibration curve.
- Instrumental Analysis:
 - Instrument: A double beam UV-Vis spectrophotometer.[17]
 - Wavelength Scan: The prepared solution is scanned across a range of 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}), typically found to be around 262-264 nm.[10][14][17]
 - Measurement: The absorbance of all standard and sample solutions is measured at the determined λ_{max} against a solvent blank.
- Quantification: A calibration curve is constructed by plotting the absorbance of the standards against their concentrations. The concentration of isoniazid in the sample is calculated using the regression equation derived from the curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices like plasma or urine, especially when low concentrations are expected or when simultaneous analysis of metabolites is required.[9][11]

Methodology:

- **Standard and Sample Preparation:** Preparation follows a similar path to HPLC, often involving protein precipitation for plasma or dilution for urine.[13] Solid-phase extraction (SPE) may be employed for cleaner samples and to achieve lower detection limits.[9] An internal standard (often a deuterated version of isoniazid) is typically added to all samples and standards to improve accuracy and precision.
- **Chromatographic Conditions:**
 - **Instrument:** An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer. [18]
 - **Column:** A reverse-phase C18 column is commonly used.[11][13]
 - **Mobile Phase:** Gradient elution is often used, typically with a combination of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid to improve ionization.[13][18]
 - **Flow Rate:** Varies depending on the column dimensions, often in the range of 0.25-0.4 mL/min.[18]
- **Mass Spectrometric Detection:**
 - **Ionization:** Electrospray ionization (ESI) in positive mode is typically used for isoniazid.[13]
 - **Detection Mode:** Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for isoniazid (e.g., m/z 138) and monitoring a specific product ion (e.g., m/z 121) that is formed upon fragmentation.[13] This transition is highly specific to the analyte.

- Analysis: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against concentration. The concentration in unknown samples is determined from this curve.[15]

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